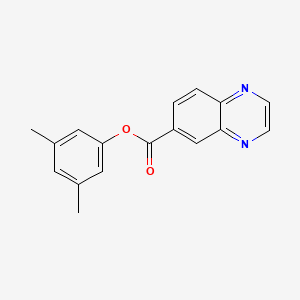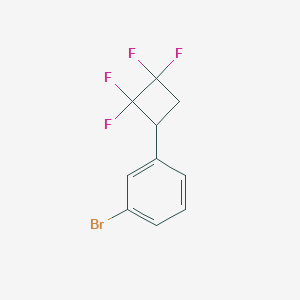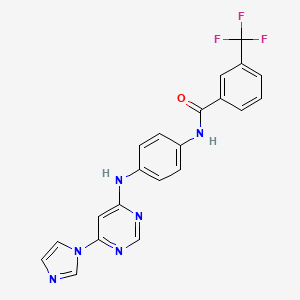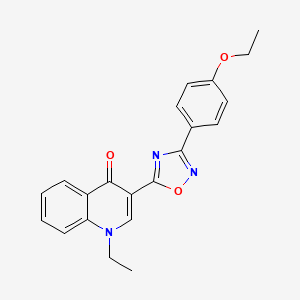![molecular formula C18H17ClN2O B2554676 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide CAS No. 852137-36-1](/img/structure/B2554676.png)
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide” is a chemical compound. It’s an indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology .
Molecular Structure Analysis
The molecular structure of indole derivatives is based on structures generated from information available in databases . The specific molecular structure of “this compound” is not available in the search results.Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Dimethylpropynylbenzamides as Herbicides : Research has identified compounds similar to 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as effective herbicides. These compounds demonstrate herbicidal activity against annual and perennial grasses, with potential utility in various agricultural contexts including forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Molecular and Crystal Structure Studies
- Crystal Structure Analysis : Studies on benzamide derivatives, including those structurally related to this compound, have focused on the detailed analysis of their molecular and crystal structures. This includes investigations into the conformation of rings and the nature of intermolecular interactions, which are critical for understanding their chemical properties and potential applications (Mo et al., 2011).
Photocatalytic Applications
- Photocatalytic Degradation Studies : Research involving benzamide compounds, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, has explored their role in photocatalytic degradation processes. These studies provide insights into the environmental applications of such compounds, particularly in the degradation of pollutants under specific conditions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific interaction between 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
The exact biochemical pathways affected by 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .
Result of Action
The molecular and cellular effects of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Based on the known activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPGYPRQYUUJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)
![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)
![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)



![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)




![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)
